6-Hydroxybenzofuran
Overview
Description
6-Hydroxybenzofuran, also known as this compound, is a useful research compound. Its molecular formula is C8H6O2 and its molecular weight is 134.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzofurans - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Enzyme Inhibition : It serves as a mechanism-based inhibitor of dopamine beta-hydroxylase, demonstrating potential in neurochemical studies (Farrington, Kumar, & Villafranca, 1990).
Synthesis Optimization : An optimized process for synthesizing 6-Hydroxybenzofuran has been developed, highlighting its importance in chemical synthesis and potential industrial applications (Song et al., 2016).
Antimicrobial Properties : Compounds like cicerfuran, a derivative of this compound, have been studied for their antibacterial and antifungal activities, showing promise in the development of new antimicrobial agents (Aslam, Stevenson, Kokubun, & Hall, 2009).
Antibacterial and Antifungal Activity : Various derivatives of this compound have been synthesized and evaluated for their antimicrobial properties, contributing to the field of medicinal chemistry (Reddy et al., 2001).
Natural Product Synthesis : this compound is used in the synthesis of benzofuran-based natural products and their analogues, underscoring its utility in organic chemistry (Sivaraman et al., 2019).
Phytoalexins Research : Isopterofuran, a 2-arylbenzofuran phytoalexin, has been identified and synthesized for studies in plant defense mechanisms (Dewick & Ingham, 1980).
Breast Cancer Research : Derivatives of 3-acyl-5-hydroxybenzofuran are being explored as potential drugs for breast cancer treatment, demonstrating the compound's relevance in oncology (Li et al., 2013).
Pharmacological Studies : The compound's derivatives are being studied for their potential in treating Alzheimer's disease, showcasing its significance in neurological research (Lee et al., 2018).
Safety and Hazards
When handling 6-Hydroxybenzofuran, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
Benzofuran-6-ol, also known as 6-Benzofuranol or 6-Hydroxybenzofuran, is a compound that has been found to have significant biological activities. They have been found to be active towards different clinically approved targets .
Mode of Action
It has been suggested that to exhibit antibacterial activity, it is essential that benzofuran contains halogens, nitro, and hydroxyl groups at positions 4, 5, and 6 . This suggests that the hydroxyl group at the 6th position in Benzofuran-6-ol may play a crucial role in its interaction with its targets.
Biochemical Pathways
Benzofuran compounds are known to have a wide range of therapeutic potentials, including antibacterial, antifungal, anti-inflammatory, analgesic, anti-depressant, anticonvulsant, anti-tumor, anti-hiv, anti-diabetic, anti-tuberculosis, anti-oxidation, among others .
Pharmacokinetics
It has been noted that improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Some substituted benzofurans have been shown to have dramatic anticancer activities . This suggests that Benzofuran-6-ol may also have significant effects on cell growth.
Action Environment
The wide distribution of benzofuran compounds in higher plants such as asteraceae, rutaceae, liliaceae, and cyperaceae suggests that these compounds may be stable in a variety of environmental conditions .
Biochemical Analysis
Biochemical Properties
Benzofuran-6-ol has been shown to interact with proteins in biochemical reactions . For instance, benzofuran derivatives have been found to interact with bovine serum albumin (BSA), a model protein . The interaction between benzofuran derivatives and BSA can alter the secondary structure of the serum albumin, leading to different consequences in terms of BSA thermal stability .
Cellular Effects
Benzofuran-6-ol and its derivatives have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that Benzofuran-6-ol can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Benzofuran-6-ol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, benzofuran derivatives have been found to interact with nucleic acids, interfere with the amyloid peptide aggregation and cancer cell cycle .
Metabolic Pathways
Benzofuran derivatives are known to have a wide range of biological and pharmacological activities, suggesting that they may interact with various enzymes or cofactors .
Properties
IUPAC Name |
1-benzofuran-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJMVWURCUYFFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60157281 | |
Record name | 6-Hydroxybenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60157281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13196-11-7 | |
Record name | 6-Hydroxybenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013196117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxybenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60157281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Hydroxybenzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-Benzofuranol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKN9D4QN36 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Research has revealed a range of biological activities associated with 6-hydroxybenzofuran derivatives. These include:
- Antioxidant activity: this compound derivatives, notably 2-(2,4-dihydroxyphenyl)-6-hydroxybenzofuran, exhibit radical scavenging activity against ABTS and DPPH radicals. This activity is attributed to their ability to donate electrons and hydrogen atoms. [, , ]
- Tyrosinase inhibition: Some derivatives, like 2-(2,4-dihydroxyphenyl)-6-hydroxybenzofuran, demonstrate competitive inhibition of mushroom tyrosinase, an enzyme involved in melanin synthesis. This property makes them potential candidates for skin-whitening agents. [, ]
- Immunosuppressive activity: Specific this compound derivatives, particularly chalcone derivatives like 3-(4,7-dimethoxy-6-hydroxybenzofuran-5-yl)-1-phenyl-3-oxopropene, have been found to block the voltage-gated potassium channel Kv1.3. This channel plays a crucial role in T-cell activation, making these derivatives potential immunosuppressants for autoimmune diseases. []
- Antimicrobial activity: Certain this compound derivatives, especially those containing thiazole moieties, display activity against bacteria (e.g., E. coli, F. streptococcus) and fungi (e.g., A. flavus). []
- Anti-inflammatory and anti-obesity potential: Certain dispiroheterocycles synthesized from this compound display inhibitory effects on amylase and lipase enzymes, suggesting potential applications as anti-inflammatory and anti-obesity agents. []
ANone: this compound is a bicyclic aromatic compound consisting of a benzene ring fused to a furan ring, with a hydroxyl group substituted at the 6th position of the benzofuran core.
- NMR Spectroscopy (1H and 13C NMR): Provides detailed information about the hydrogen and carbon environments within the molecule, confirming the presence and position of the hydroxyl group and other substituents. [, , ]
- IR Spectroscopy: Identifies functional groups present in the molecule, with characteristic peaks for the hydroxyl group and aromatic ring vibrations. [, , ]
- Mass Spectrometry: Determines the molecular weight and fragmentation pattern of the compound, further confirming its structure. [, , ]
- UV Spectroscopy: Reveals the electronic transitions within the molecule and helps in understanding the influence of substituents on the electronic structure of this compound derivatives. [, ]
A: Comparing Moracin C and Iso-moracin C, both 2-phenyl-benzofurans differing only in the position of a double bond in the phenyl ring, reveals that the double bond's position influences antioxidant activity. []
- Redox-related antioxidant assays: Moracin C, with the double bond at the conjugation position, exhibits lower IC50 values than Iso-moracin C in assays measuring superoxide radical inhibition, cupric ion reducing power, and DPPH and ABTS radical scavenging. This suggests that conjugation enhances the electron and hydrogen atom donating ability, contributing to stronger redox-related antioxidant activity. []
- Non-redox antioxidant assays: Both compounds show similar radical adduct formation (RAF) potentials, as evidenced by HPLC-MS analysis. This indicates that the double bond's position doesn't significantly impact their RAF potential. []
ANone: Several synthetic strategies have been explored for the preparation of this compound and its diverse array of derivatives:
- Protecting Group-Free Divergent Synthesis: This method provides a streamlined approach for synthesizing 2-bromo-6-hydroxybenzofurans, which serve as versatile intermediates for various benzofuran-based natural products. This one-pot strategy avoids the need for protecting groups, making the synthesis more efficient. []
- Microwave-Assisted Synthesis: This method has proven effective for synthesizing various this compound derivatives, including 2,3-diphenyl-5-methyl-6-aroylbenzo[1,2-b:5,4-b′]difurans. The use of microwave irradiation accelerates reaction rates and often improves yields compared to conventional heating methods. [, , , ]
- Phase-Transfer Catalysis (PTC): This approach facilitates the synthesis of complex this compound derivatives, such as 2,6-diaroyl/naphthoyl-3,5-dialkyl/phenyl-benzo[1,2-b:5,4-b']difurans, by enhancing the reactivity of reactants in biphasic reaction mixtures. [, , ]
- Pechmann Condensation: This classic reaction is widely employed for the synthesis of coumarin derivatives, which can be further modified to obtain this compound-fused coumarins (furocoumarins). This approach has been successfully applied to synthesize various furocoumarin derivatives with potential biological activities. [, , ]
- McMurry Coupling Reaction: This method allows for the construction of the benzofuran core from readily available starting materials like resorcinol and syringaldehyde. This approach has been employed for the synthesis of Erythribyssin H derivatives. [, ]
- Vilsmeier-Haack Reaction: This reaction is useful for formylating electron-rich aromatic compounds like this compound, providing access to valuable intermediates for further derivatization. [, ]
- Claisen Rearrangement: This reaction can be used to introduce allyl groups onto the benzofuran core, which can be further functionalized to obtain a variety of derivatives. []
ANone: this compound derivatives show promise in material science applications, particularly in developing functional polymers:
- Thermo-stabilizing Additives for Polystyrene: Studies show that incorporating 6-methacryloxyaurones, synthesized from this compound, into polystyrene significantly enhances the polymer's thermal stability. These additives act by inhibiting the degradation processes, making the modified polystyrene suitable for applications requiring higher temperature resistance. [, ]
- Photochemical Activities: Methacrylic polymers containing aurone side-groups, derived from this compound, exhibit interesting photochemical properties. These polymers, characterized by 1H NMR and DSC, have potential applications in areas like photoresponsive materials and fluorescent probes. []
ANone: Structural modifications significantly influence the biological activity of this compound.
- Type and position of substituents: Adding specific groups, like thiazole moieties, to the benzofuran core can enhance antimicrobial activity. [] The position of the substituents also plays a crucial role. For instance, in 2-phenyl-benzofurans, the presence of a double bond at the conjugation position enhances antioxidant potential. []
- Derivatization of functional groups: Converting this compound into various derivatives, like esters, amides, and chalcones, significantly alters its pharmacological profile. For example, chalcone derivatives show promising Kv1.3 blocking activity and immunosuppressive potential. [] Prodrug strategies utilizing carbamate moieties have been explored to enhance the oral bioavailability and in vivo efficacy of moracin M, a this compound derivative. []
ANone: A range of analytical techniques are used for characterizing and quantifying this compound and its derivatives:
- Chromatographic Techniques (HPLC, TLC): These techniques separate and identify individual compounds within a mixture based on their physicochemical properties. They are particularly useful for analyzing complex mixtures extracted from natural sources or reaction mixtures from synthetic procedures. [, , , ]
- Spectroscopic Methods (NMR, IR, UV-Vis, Mass Spectrometry): These methods provide detailed structural information, confirming the identity and purity of synthesized compounds. They also aid in understanding the structure-activity relationships of this compound derivatives. [, , , , , , ]
- X-ray Crystallography: This technique provides precise three-dimensional structural information of crystalline this compound derivatives, offering insights into their molecular geometry and intermolecular interactions. [, ]
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